![molecular formula C23H20N4O3 B2965448 benzyl 2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetate CAS No. 1105239-87-9](/img/structure/B2965448.png)
benzyl 2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of pyrazolo[3,4-d]pyrimidine . Pyrazolo[3,4-d]pyrimidine derivatives have been studied as potential inhibitors of CDK2, a protein kinase that is a target for cancer treatment .
Synthesis Analysis
While specific synthesis methods for this compound were not found, pyrazolo[3,4-d]pyrimidine derivatives have been synthesized as novel CDK2 targeting compounds . The synthesis of these compounds often involves the use of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine scaffold .
Molecular Structure Analysis
The molecular structure of this compound likely includes a pyrazolo[3,4-d]pyrimidine scaffold, which is a common feature in a new set of small molecules designed for CDK2 inhibition .
Scientific Research Applications
Synthesis and Biological Evaluation
A variety of heterocyclic derivatives, including pyrazoles and pyridazinones, have been synthesized and evaluated for their biological activities. These compounds have shown potential as antimicrobial and anti-inflammatory agents, with some exhibiting promising anticancer activities as well. The methodologies employed often utilize microwave techniques or other novel synthetic approaches to enhance the yield and efficiency of the reactions (Kendre, Landge, & Bhusare, 2015; Dabholkar & Gavande, 2016).
Anticancer Activity
Research into pyrazino[1,2-a]benzimidazole derivatives has highlighted the synthesis of new compounds with significant anticancer activities. These studies are crucial for developing new therapeutic agents, with some derivatives showing remarkable activity comparable to standard drugs (Ş. Demirayak & L. Yurttaş, 2014).
Antioxidant Properties
The synthesis and characterization of novel pyrazole derivatives, along with their antioxidant properties, have been explored. These compounds, synthesized through various innovative methods, have demonstrated significant potential in scavenging free radicals, suggesting their utility in developing antioxidant therapies (S. Naveen et al., 2021).
Molecular Docking and In Vitro Screening
Newly synthesized compounds, including triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrids, have undergone molecular docking and in vitro screening to assess their antimicrobial and antioxidant activities. These studies provide insights into the molecular interactions responsible for the biological activities of these compounds, guiding the design of more effective therapeutic agents (Flefel et al., 2018).
Future Directions
Future research could focus on further investigating the potential of this compound and similar pyrazolo[3,4-d]pyrimidine derivatives as CDK2 inhibitors for cancer treatment . In silico ADMET studies and drug-likeness studies could also be conducted to predict the pharmacokinetic properties and potential antitumor activity of this compound .
properties
IUPAC Name |
benzyl 2-(4-cyclopropyl-7-oxo-1-phenylpyrazolo[3,4-d]pyridazin-6-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O3/c28-20(30-15-16-7-3-1-4-8-16)14-26-23(29)22-19(21(25-26)17-11-12-17)13-24-27(22)18-9-5-2-6-10-18/h1-10,13,17H,11-12,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWZQVRDQBJYDCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)C3=C2C=NN3C4=CC=CC=C4)CC(=O)OCC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
benzyl 2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-benzyl-2-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)acetamide](/img/structure/B2965365.png)
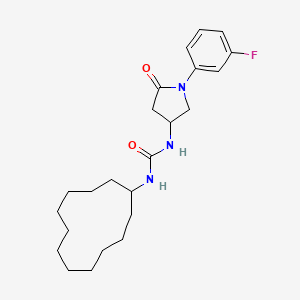

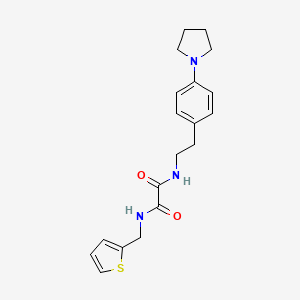

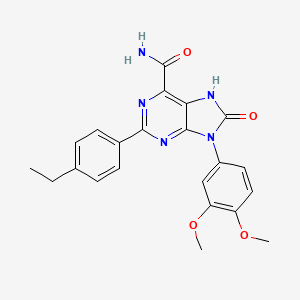
![4-[(3,5-Dimethoxyphenyl)amino]-6-methylquinoline-2-carboxylic acid](/img/structure/B2965374.png)
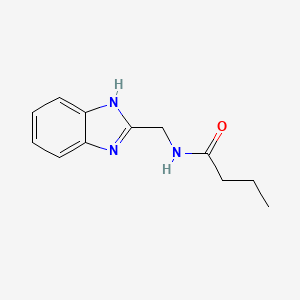
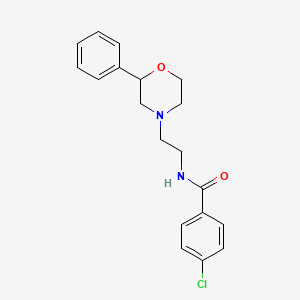

![2-chloro-N-[4-methoxy-3-(morpholine-4-sulfonyl)phenyl]acetamide](/img/structure/B2965383.png)
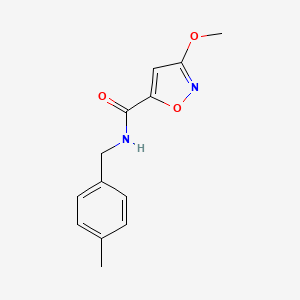
![1-[4-(2,2,2-Trifluoroethoxy)phenyl]ethan-1-amine](/img/structure/B2965386.png)
![4-[[6-bromo-2-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]methyl]-N-(2-methoxyethyl)benzamide](/img/structure/B2965387.png)